Chemical structure and properties of 2-Ethylpyrimidin-4-amine
Chemical structure and properties of 2-Ethylpyrimidin-4-amine
An In-depth Technical Guide to 2-Ethylpyrimidin-4-amine: Structure, Properties, and Synthetic Applications
Introduction
2-Ethylpyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core, which is a fundamental building block in numerous biologically significant molecules, including the nucleobases cytosine, thymine, and uracil.[1] The aminopyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, renowned for its ability to form key hydrogen-bonding interactions with a wide array of biological targets.[2] This makes derivatives of 2-Ethylpyrimidin-4-amine valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications, ranging from kinase inhibitors for cancer therapy to agents targeting infectious diseases.[2][3][4]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic profile, synthesis, and potential applications of 2-Ethylpyrimidin-4-amine. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.
Chemical Structure and Physicochemical Properties
The structural foundation of 2-Ethylpyrimidin-4-amine consists of a pyrimidine ring substituted with an ethyl group at the C2 position and an amine group at the C4 position. This arrangement of functional groups dictates its chemical reactivity and potential for forming intermolecular interactions.
Caption: Chemical structure of 2-Ethylpyrimidin-4-amine.
The key physicochemical properties of 2-Ethylpyrimidin-4-amine are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and metabolic stability.
| Property | Value | Source |
| CAS Number | 10491-77-7 | [5] |
| Molecular Formula | C₆H₉N₃ | [5] |
| Molecular Weight | 123.16 g/mol | [5] |
| SMILES | CCC1=NC=CC(N)=N1 | [5] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [5] |
| LogP (octanol-water partition coefficient) | 0.6212 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 1 | [5] |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted ¹H NMR Data | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 | Doublet | 1H | Pyrimidine H-6 |
| ~6.5 | Doublet | 1H | Pyrimidine H-5 |
| ~5.5 | Broad Singlet | 2H | -NH₂ (Amine) |
| ~2.7 | Quartet | 2H | -CH₂- (Ethyl) |
| ~1.2 | Triplet | 3H | -CH₃ (Ethyl) |
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ) ppm | Assignment |
| ~170 | Pyrimidine C-2 |
| ~163 | Pyrimidine C-4 |
| ~158 | Pyrimidine C-6 |
| ~105 | Pyrimidine C-5 |
| ~32 | -CH₂- (Ethyl) |
| ~12 | -CH₃ (Ethyl) |
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
| Spectroscopic Method | Expected Peaks/Signals |
| IR Spectroscopy (cm⁻¹) | 3300-3100 (N-H stretching), 2960-2850 (C-H stretching), 1650-1550 (C=N and C=C stretching), 1470-1430 (C-H bending) |
| Mass Spectrometry (m/z) | Expected [M]+ peak at ~123.1, with fragmentation patterns corresponding to the loss of ethyl and amino groups. |
General Protocol for Spectroscopic Analysis
-
Sample Preparation: For NMR, dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, dissolve a small amount in a volatile solvent like methanol or acetonitrile.[6]
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher), a Fourier-transform infrared (FTIR) spectrometer, and a high-resolution mass spectrometer.[6]
-
Data Acquisition: Acquire spectra using standard parameters. For NMR, this includes proton (¹H), carbon (¹³C), and potentially 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.
-
Analysis: Process the raw data (e.g., Fourier transformation, baseline correction) and interpret the resulting spectra to confirm the structure and assess the purity of the 2-Ethylpyrimidin-4-amine sample.
Synthesis and Purification
The synthesis of 2-substituted-4-aminopyrimidines is a well-established area of heterocyclic chemistry. A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[7] This approach builds the pyrimidine ring with the desired substituents incorporated from the starting materials.
Representative Synthetic Pathway
The synthesis of 2-Ethylpyrimidin-4-amine can be achieved by reacting an appropriate precursor, such as 1,1-dimethoxy-3-pentanone, with guanidine hydrochloride in the presence of a base like sodium ethoxide. The base serves to deprotonate the guanidine, which then acts as the nucleophile to initiate ring formation.
Caption: A plausible synthetic workflow for 2-Ethylpyrimidin-4-amine.
Step-by-Step Experimental Protocol
This protocol is adapted from established methods for synthesizing analogous aminopyrimidines.[7][8]
-
Preparation of Base: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq). Stir the mixture for 30 minutes at room temperature.
-
Condensation Reaction: Add 1,1-dimethoxy-3-pentanone (1.0 eq) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., acetic acid). Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The crude 2-Ethylpyrimidin-4-amine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 2-Ethylpyrimidin-4-amine is centered on its nucleophilic amino group and the electron-deficient pyrimidine ring. The amino group can be readily alkylated, acylated, or used in coupling reactions to build more complex molecular architectures.[2] This versatility makes it a key intermediate in the synthesis of pharmaceuticals.
The aminopyrimidine core is prevalent in many kinase inhibitors, where the nitrogen atoms of the pyrimidine ring and the exocyclic amino group act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the target kinase.[9]
Caption: Role of 2-Ethylpyrimidin-4-amine in a typical drug discovery workflow.
Potential Therapeutic Areas:
-
Oncology: As a precursor for kinase inhibitors targeting various cancers.[9]
-
Infectious Diseases: The aminopyrimidine scaffold has shown potential in developing antimalarial and antibacterial agents.[1][2]
-
Central Nervous System (CNS) Disorders: Pyrimidine derivatives are explored for their activity on CNS targets.[4]
Safety and Handling
While a specific, comprehensive safety datasheet for 2-Ethylpyrimidin-4-amine is not widely available, data from structurally similar aminopyrimidines and general chemical safety principles should be followed.
-
Hazards: Assumed to be harmful if swallowed or inhaled. May cause skin and serious eye irritation.[10][11][12]
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14] Avoid breathing dust, fumes, or vapors.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Recommended storage temperature is 2-8°C, sealed in dry conditions.[5]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor.[10][15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]
-
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Kavková, K., et al. (2018). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 27(4), 1170-1184. Available from: [Link]
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Loba Chemie. 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available from: [Link]
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Pawar, C. S., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Scientific Research, 12(2), 01-11. Available from: [Link]
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Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2949. Available from: [Link]
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Kumar, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. ACS Omega. Available from: [Link]
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ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available from: [Link]
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Cheng, J. J., et al. (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 53(15), 5590-5600. Available from: [Link]
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Lee, S., et al. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels. Chemosensors, 13, 307. Available from: [Link]
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ResearchGate. 2-Chloropyrimidin-4-amine. Available from: [Link]
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Pathan, A. A., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 349. Available from: [Link]
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Ivanova, Y., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6330. Available from: [Link]
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Philips, F. S., et al. (1952). Hematological Effects of Certain 2,4-Diaminopyrimidines, Antagonists of Folic Acid Metabolism. Blood, 7(10), 965-979. Available from: [Link]
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ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available from: [Link]
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